molecular formula C14H17ClN2O5 B3978636 Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate

Cat. No.: B3978636
M. Wt: 328.75 g/mol
InChI Key: JDRJTXRQGTYURW-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate is a complex organic compound with the molecular formula C15H10ClNO5 It is characterized by the presence of a chloro-nitrobenzoyl group attached to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate typically involves multiple steps. One common method includes the following steps:

    Amidation: The reaction of the chloronitrobenzoyl chloride with an amino acid ester in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 4-chloro-2-nitrobenzoate

Uniqueness

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate is unique due to the presence of both a chloro-nitrobenzoyl group and an amino acid ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5/c1-8(2)6-11(14(19)22-3)16-13(18)9-4-5-10(15)12(7-9)17(20)21/h4-5,7-8,11H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRJTXRQGTYURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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